molecular formula C4H4BrClN2O2 B2694583 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride CAS No. 2375260-25-4

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride

Cat. No.: B2694583
CAS No.: 2375260-25-4
M. Wt: 227.44
InChI Key: GFCPJBNHDOELKJ-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride typically involves the bromination of 1H-imidazole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the desired position.

  • Bromination with Bromine

      Reagents: 1H-imidazole-2-carboxylic acid, bromine.

      Solvent: Water or acetic acid.

      Conditions: Room temperature to 50°C, stirring for several hours.

  • Bromination with N-Bromosuccinimide (NBS)

      Reagents: 1H-imidazole-2-carboxylic acid, NBS.

      Solvent: Dichloromethane or chloroform.

      Conditions: Room temperature, stirring for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

      Reduction: Reduction of the bromine atom can yield 1H-imidazole-2-carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of 1H-imidazole-2-carboxylic acid.

Scientific Research Applications

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride has diverse applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex heterocyclic compounds.
    • Employed in the development of novel catalysts and ligands for organic reactions.
  • Biology

    • Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
    • Studied for its role in enzyme inhibition and as a probe in biochemical assays.
  • Medicine

    • Explored for its potential in drug development, particularly in the design of anti-inflammatory and anticancer agents.
    • Used in the synthesis of pharmaceutical intermediates.
  • Industry

    • Utilized in the production of specialty chemicals and advanced materials.
    • Applied in the development of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-1H-imidazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    5-Iodo-1H-imidazole-2-carboxylic acid:

Uniqueness

5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This compound’s distinct properties make it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-bromo-1H-imidazole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2.ClH/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCPJBNHDOELKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375260-25-4
Record name 4-bromo-1H-imidazole-2-carboxylic acid hydrochloride
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